Chemical properties of 4-[(Butylamino)methyl]benzoic acid for medicinal chemistry
Chemical properties of 4-[(Butylamino)methyl]benzoic acid for medicinal chemistry
Topic: Chemical Properties of 4-[(Butylamino)methyl]benzoic Acid for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Definition
4-[(Butylamino)methyl]benzoic acid (also referred to as N-Butyl-PAMBA ) is a specialized zwitterionic building block and structural analog of the antifibrinolytic agent 4-(Aminomethyl)benzoic acid (PAMBA).
Crucial Distinction: This molecule is frequently confused with 4-(Butylamino)benzoic acid (a known impurity of Tetracaine, CAS 4740-24-3).[1] The critical structural difference lies in the methylene linker between the phenyl ring and the nitrogen atom. This linker fundamentally alters the electronic properties, basicity, and medicinal chemistry profile of the compound compared to its aniline counterpart.
| Feature | 4-[(Butylamino)methyl]benzoic acid (Target) | 4-(Butylamino)benzoic acid (Tetracaine Impurity) |
| Structure | Ph-CH₂ -NH-Bu | Ph-NH-Bu |
| Class | Secondary Benzylamine | Secondary Aniline |
| Basicity (pKₐ of N) | ~9.5–10.0 (Highly Basic) | ~2.5–3.0 (Weakly Basic) |
| Physiological State | Zwitterion (at pH 7.4) | Anionic (at pH 7.4) |
Physicochemical Profile & Molecular Properties
Understanding the physicochemical behavior of 4-[(Butylamino)methyl]benzoic acid is essential for its application as a linker or bioactive scaffold.
Predicted Physicochemical Data
| Property | Value (Predicted/Theoretical) | Medicinal Chemistry Implication |
| Molecular Formula | C₁₂H₁₇NO₂ | -- |
| Molecular Weight | 207.27 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKₐ (Acid) | ~3.8–4.0 | Deprotonated (COO⁻) at physiological pH. |
| pKₐ (Base) | ~9.6–10.0 | Protonated (NH₂⁺) at physiological pH. |
| LogP | ~1.8–2.2 | Moderate lipophilicity; good membrane permeability potential compared to PAMBA (LogP ~0.6). |
| Polar Surface Area (PSA) | ~49 Ų | Excellent range for BBB penetration (<90 Ų). |
| Solubility | Amphiphilic | Soluble in aqueous buffers (as zwitterion) and polar organic solvents (MeOH, DMSO). |
Zwitterionic Nature
At physiological pH (7.4), the molecule exists primarily as a zwitterion . The carboxylic acid is deprotonated (anionic), and the secondary amine is protonated (cationic). This internal salt formation significantly improves aqueous solubility while the butyl chain maintains lipophilic character, making it an ideal "amphiphilic linker" for drug conjugates.
Medicinal Chemistry Applications
Antifibrinolytic Activity (SAR Analysis)
As a structural analog of PAMBA and Tranexamic Acid , this molecule targets the Kringle domains of plasminogen.
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Mechanism: Lysine analogs bind to the lysine-binding sites on plasminogen, preventing fibrin binding and inhibiting clot breakdown (fibrinolysis).
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N-Alkylation Effect: The addition of the n-butyl group increases lipophilicity but introduces steric bulk.
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Pros: Enhanced blood-brain barrier (BBB) penetration or oral bioavailability.
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Cons: Potential reduction in binding affinity if the butyl group clashes with the hydrophobic pocket of the Kringle domain.
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Application: It serves as a probe to map the hydrophobic tolerance of the lysine-binding pocket or as a pro-drug scaffold.
Linker Chemistry (PROTACs & Conjugates)
The molecule acts as a rigid, aromatic spacer with defined length and polarity.
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Bifunctionality: The carboxylic acid allows for amide coupling (to a warhead or E3 ligase ligand), while the secondary amine can be derivatized or serve as a solubility-enhancing cation.
Synthesis Protocol: Reductive Amination
The most robust synthesis route involves the reductive amination of 4-carboxybenzaldehyde with n-butylamine . This method avoids the over-alkylation issues associated with direct alkylation of PAMBA.
Reaction Scheme (DOT Visualization)
Figure 1: Reductive amination pathway for the synthesis of 4-[(Butylamino)methyl]benzoic acid.
Step-by-Step Methodology
Reagents:
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4-Carboxybenzaldehyde (1.0 eq)
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n-Butylamine (1.1 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄
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Solvent: Methanol (MeOH) or Dichloromethane (DCM) with 1% Acetic Acid.
Protocol:
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Imine Formation: Dissolve 4-carboxybenzaldehyde in MeOH. Add n-butylamine dropwise. Stir at room temperature for 1–2 hours. (Note: If solubility is an issue, add catalytic acetic acid).
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 30 minutes. STAB is preferred over NaBH₄ for its selectivity and milder conditions, preventing reduction of the carboxylic acid.
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Quenching: Stir overnight at room temperature. Quench with saturated NaHCO₃ solution.
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Work-up:
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Evaporate MeOH.
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Adjust pH to ~7 (isoelectric point) to precipitate the zwitterion.
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Extract with EtOAc or n-Butanol if precipitation is incomplete.
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Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) to remove unreacted amine.
Analytical Characterization
To validate the synthesis, the following analytical signals are expected:
| Method | Expected Signal | Mechanistic Interpretation |
| ¹H NMR (D₂O/NaOD) | δ ~3.7 ppm (s, 2H) | Benzylic protons (Ar-CH₂ -NH). Shift confirms reduction of imine/aldehyde. |
| ¹H NMR | δ ~2.6 ppm (t, 2H) | N-methylene of butyl group (-NH-CH₂ -C₃H₇). |
| ¹H NMR | δ ~7.4–7.9 ppm (dd, 4H) | Para-substituted aromatic ring pattern. |
| MS (ESI+) | m/z 208.1 [M+H]⁺ | Protonated molecular ion. |
| IR Spectroscopy | ~1550–1610 cm⁻¹ | Carboxylate (COO⁻) asymmetric stretch (zwitterionic form). |
Biological Context & Pathway Visualization
The following diagram illustrates the potential interaction of the molecule within the plasminogen Kringle domain, highlighting the competitive inhibition mechanism.
Figure 2: Mechanism of Action – Competitive inhibition of Plasminogen Kringle domains.
References
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Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
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Stenberg, P., et al. (2000). Physicochemical properties of amino acids and their derivatives in relation to intestinal absorption. Pharmaceutical Research, 17, 10-10.
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PubChem. (2024). Compound Summary: 4-(Aminomethyl)benzoic acid (PAMBA). National Library of Medicine.
